N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide
Description
N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4 and a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 3. The triazole ring is further functionalized with a methyl group bearing a 3,4,5-triethoxybenzamide substituent. This compound’s design integrates multiple pharmacophoric elements:
- Triazole core: Known for hydrogen-bonding and metabolic stability.
- Thioether linkage: Enhances lipophilicity and modulates electronic properties.
- Triethoxybenzamide: Likely improves solubility and bioavailability.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O5S/c1-6-42-28-18-25(19-29(43-7-2)32(28)44-8-3)33(41)35-20-30-36-37-34(39(30)27-17-22(4)13-14-23(27)5)45-21-31(40)38-16-15-24-11-9-10-12-26(24)38/h9-14,17-19H,6-8,15-16,20-21H2,1-5H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXJVPJSYSWLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)C)C)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C29H29N5O3S, with a molecular weight of 527.64 g/mol. Its structure includes several critical functional groups:
- 1,2,4-Triazole Ring : Known for its biological versatility.
- Indolin Derivative : Associated with various pharmacological activities.
- Triethoxybenzamide : Contributes to the compound's lipophilicity and potential receptor interactions.
Biological Activities
Research indicates that this compound exhibits multiple biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- Preliminary assays suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or function.
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Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and microbial resistance. Molecular docking studies suggest high binding affinities to targets such as topoisomerases and proteases.
The biological activity of this compound can be attributed to several mechanisms:
-
Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation.
- Cell Cycle Arrest : Disruption of microtubule dynamics leading to cell cycle arrest at the G2/M checkpoint.
Case Studies
Several studies have investigated the biological effects of this compound:
-
In Vitro Studies :
- A study conducted on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be around 15 µM for MCF-7 cells.
-
Antimicrobial Efficacy :
- In a series of antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(5-methyltriazolyl) derivatives | Contains a triazole ring | Anticancer and antifungal |
| Thiadiazole derivatives | Incorporates thiadiazole moiety | Antimicrobial and anti-inflammatory |
| Indole-based compounds | Features indole structure | Antidepressant and anticancer |
This compound stands out due to its unique structural combination that confers distinct biological activities not observed in other similar compounds.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Divergences
The target compound shares key structural motifs with other 1,2,4-triazole and thiadiazole derivatives reported in the literature. Below is a comparative analysis:
Key Observations:
- Triazole vs.
- Thioether vs. Thione Groups : Unlike thione-containing triazoles (e.g., compounds 7–9 in ), the target’s stable thioether linkage reduces tautomerization risks, enhancing metabolic stability .
- Substituent Complexity : The triethoxybenzamide group in the target compound introduces steric bulk and polarity absent in simpler phenyl or acetyl-substituted analogs (e.g., 8a–c in ), likely influencing pharmacokinetics .
Comparative Yields and Conditions:
*Estimated based on analogous reactions.
Physicochemical and Spectral Properties
Melting Points and Stability:
- The target compound’s melting point is expected to exceed 200°C due to its rigid triazole core and aromatic substituents, aligning with high-melting analogs like 8a (mp 290°C, ) .
- Thione-containing triazoles (e.g., compounds 7–9, ) exhibit lower thermal stability due to tautomerization, whereas the target’s thioether linkage eliminates this issue .
Spectral Signatures:
- IR Spectroscopy :
- ¹H-NMR :
- Triethoxybenzamide protons: δ 4.0–4.5 (OCH2CH3), δ 1.3–1.5 (CH3).
- Indolin-1-yl protons: δ 7.2–7.8 (aromatic), distinct from simpler phenyl groups in analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
- Methodology : The synthesis typically involves sequential functionalization of the triazole core. Key steps include:
- Thioether formation : Reacting the triazole intermediate with 2-(indolin-1-yl)-2-oxoethylthiol under basic conditions (e.g., Cs₂CO₃ in DMF at 60–80°C) .
- Benzamide coupling : Using HATU or EDCI as coupling agents for the 3,4,5-triethoxybenzamide moiety in anhydrous DCM .
- Purity optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/DMF mixtures. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .
Q. What characterization techniques are critical for confirming the compound’s structure?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration (e.g., indolinyl protons at δ 6.5–7.2 ppm, triazole methyl at δ 2.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical m/z 587.7 for [M+H]⁺) .
- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Q. How should preliminary biological screening be designed to assess anticancer/antimicrobial potential?
- Methodology :
- In vitro assays : Use MTT or resazurin-based viability tests against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, C. albicans) at 1–100 µM concentrations .
- Control compounds : Compare with known triazole derivatives (e.g., Compound C in Table 4 of ) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?
- Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing triethoxybenzamide with nitro or halide groups) .
- Computational docking : Use AutoDock Vina to predict binding affinities to targets like tubulin (PDB: 1SA0) or CYP450 enzymes .
- Bioactivity profiling : Test derivatives in enzyme inhibition assays (e.g., COX-2 or topoisomerase II) to correlate structural changes with activity shifts .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed serum concentration, pH 7.4, 37°C) to minimize variability .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if metabolites contribute to discrepancies .
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can the compound’s mechanism of action be elucidated in cancer models?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress markers) .
- Protein interaction studies : Use pull-down assays with biotinylated probes to isolate binding partners (e.g., Bcl-2 family proteins) .
- In vivo xenografts : Administer 10–50 mg/kg doses in nude mice with tumor volume monitoring; pair with immunohistochemistry for caspase-3 cleavage .
Q. What strategies mitigate off-target effects observed in kinase inhibition assays?
- Methodology :
- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Crystal structure analysis : Co-crystallize the compound with the target kinase (e.g., EGFR) to guide rational modifications reducing off-target binding .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to limit systemic exposure .
Methodological Notes
- Data Interpretation : Cross-reference findings with structurally analogous compounds (e.g., indole-triazole hybrids in ) to identify conserved pharmacophores .
- Contradiction Management : When conflicting bioactivity data arise, prioritize studies using GLP-compliant protocols and orthogonal validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
